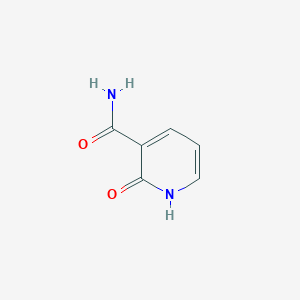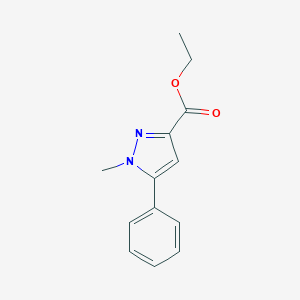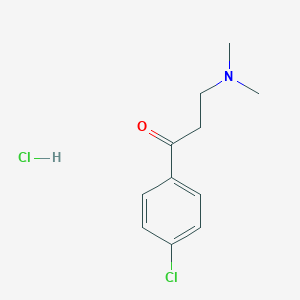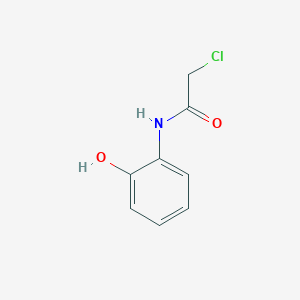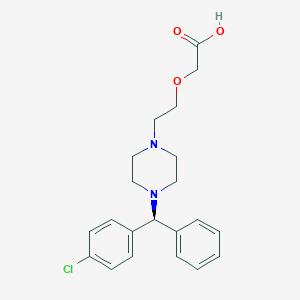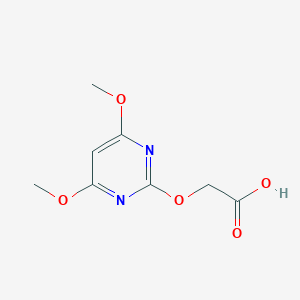
异丁苯
概述
描述
Isobutylbenzene, also known as 2-methyl-1-phenylpropane, is an organic compound with the chemical formula C10H14. It is classified as an alkylbenzene, which means it is derived from benzene by replacing one of the hydrogen atoms with an alkyl group. Isobutylbenzene is a colorless, flammable liquid with a characteristic aromatic odor. It is primarily used in chemical synthesis, including the production of pharmaceuticals such as ibuprofen .
科学研究应用
Isobutylbenzene has several scientific research applications:
Biology: Research on isobutylbenzene derivatives has contributed to understanding the biological activity of related compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
Target of Action
Isobutylbenzene, also known as 2-methyl-1-phenylpropane, is an organic compound with the chemical formula C10H14 . It is classified as an alkylbenzene, which means it is derived from benzene by replacing one of the hydrogen atoms with an alkyl group . The primary target of isobutylbenzene is its role in the industrial manufacture of ibuprofen .
Mode of Action
The mode of action of isobutylbenzene involves a series of chemical reactions. First, a Friedel-Crafts acylation functionalizes benzene with an isobutyryl moiety . This substituent is reduced to an isobutyl group through a Clemmensen reduction, yielding isobutylbenzene . Mechanistically, the Friedel-Crafts acylation is a kind of electrophilic aromatic substitution .
Biochemical Pathways
The biochemical pathway of isobutylbenzene involves the transformation of benzene into isobutylbenzene through a series of reactions. The Friedel-Crafts acylation of benzene with an isobutyryl moiety forms an intermediate compound . This intermediate is then reduced to isobutylbenzene through a Clemmensen reduction .
Pharmacokinetics
The properties of isobutylbenzene, such as its solubility in organic solvents and insolubility in water , may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of isobutylbenzene is the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) . Ibuprofen is used for reducing pain, inflammation, and fever .
Action Environment
The action of isobutylbenzene can be influenced by various environmental factors. For instance, the Friedel-Crafts acylation reaction requires a specific temperature and pressure . Additionally, the presence of a Lewis acid catalyst, such as aluminum chloride, is necessary for the reaction . The environmental conditions can thus significantly impact the efficacy and stability of isobutylbenzene in its role as a precursor in the synthesis of ibuprofen .
生化分析
Biochemical Properties
Isobutylbenzene can undergo electrophilic aromatic substitution reactions, where a hydrogen atom on the benzene ring is replaced by a functional group or another atom . It can also undergo halogenation reactions, such as chlorination or bromination, in the presence of a halogen and a suitable catalyst .
Molecular Mechanism
Isobutylbenzene can participate in Friedel-Crafts reactions, where acyl or alkyl groups are added to the benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride . This could potentially lead to changes in gene expression and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Isobutylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form isobutylbenzene .
Industrial Production Methods: Industrial production of isobutylbenzene typically involves the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium alloy catalyst on activated carbon. This method is efficient and widely used in large-scale production .
Types of Reactions:
Aromatic Substitution: Isobutylbenzene can undergo electrophilic aromatic substitution reactions, where a hydrogen atom on the benzene ring is replaced by a functional group or another atom.
Sulfonation: Concentrated sulfuric acid can be used to introduce a sulfonic acid group (-SO3H) onto the benzene ring.
Friedel-Crafts Acylation and Alkylation: Isobutylbenzene can participate in Friedel-Crafts reactions, where acyl or alkyl groups are added to the benzene ring in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Halogenation: Halogen (e.g., chlorine or bromine) and a catalyst such as iron(III) chloride.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Concentrated sulfuric acid.
Friedel-Crafts Reactions: Acyl or alkyl halides and aluminum chloride.
Major Products:
Halogenation: Halogenated isobutylbenzene derivatives.
Nitration: Nitroisobutylbenzene derivatives.
Sulfonation: Sulfonated isobutylbenzene derivatives.
Friedel-Crafts Reactions: Acylated or alkylated isobutylbenzene derivatives.
相似化合物的比较
Isobutylbenzene can be compared with other alkylbenzenes such as n-butylbenzene, sec-butylbenzene, tert-butylbenzene, and cumene. These compounds share similar chemical properties but differ in the structure of their alkyl groups:
n-Butylbenzene: Has a straight-chain butyl group.
sec-Butylbenzene: Has a secondary butyl group.
tert-Butylbenzene: Has a tertiary butyl group.
Isobutylbenzene is unique due to its branched isobutyl group, which influences its reactivity and physical properties .
属性
IUPAC Name |
2-methylpropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUHSQYYJYAXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Record name | N-PROPYLTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027181 | |
| Record name | Isobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS] | |
| Record name | N-PROPYLTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, (2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19643 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.93 [mmHg] | |
| Record name | Isobutylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19643 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28729-54-6, 538-93-2 | |
| Record name | N-PROPYLTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, methylpropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028729546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI94T26KGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isobutylbenzene?
A1: Isobutylbenzene has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.
Q2: Are there different conformations of isobutylbenzene?
A2: Yes, isobutylbenzene exists in multiple conformations. The most stable conformer has a gauche configuration of the C(phenyl)-C(1)-C(2)-H chain coupled with an approximately 80-degree dihedral angle between the phenyl group and the C(phenyl)-C(1)-C(2) plane with C(1) symmetry. A less stable conformer exhibits a plane of symmetry, C(s), with an anti configuration of the C(phenyl)-C(1)-C(2)-H chain and a 90-degree dihedral angle between the phenyl group and the C(phenyl)-C(1)-C(2) plane [].
Q3: How can spectroscopic data be used to characterize isobutylbenzene?
A3: Spectroscopic techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) provide valuable insights into isobutylbenzene's structural features. IR spectroscopy can identify specific functional groups like the aromatic ring and alkyl chains, while NMR helps determine the arrangement of hydrogen and carbon atoms within the molecule [, , ].
Q4: How is isobutylbenzene synthesized industrially?
A4: Industrially, isobutylbenzene is synthesized primarily through the alkylation of toluene with propylene using a catalyst, typically a sodium-potassium alloy [, ].
Q5: What factors influence the yield of isobutylbenzene during synthesis?
A5: The yield of isobutylbenzene is significantly influenced by reaction parameters like temperature, pressure, reaction time, and the molar ratio of propylene to toluene [].
Q6: What is the role of isobutylbenzene in the production of other chemicals?
A6: Isobutylbenzene serves as a crucial starting material in the synthesis of 4-isobutylacetophenone, a key intermediate in the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug [, ].
Q7: Can zeolites catalyze reactions involving isobutylbenzene?
A7: Yes, zeolites like HBeta can catalyze reactions of isobutylbenzene, such as the elimination of butene from the benzene ring. The rate of this elimination is influenced by the degree of branching on the carbon alpha to the aromatic ring and the extent of in situ ring methylation, which can be facilitated by the presence of methanol [].
Q8: What other catalysts are used in reactions with isobutylbenzene?
A8: Apart from zeolites, other catalysts such as bismuth triflate (Bi(OTf)3) have been explored for acylating isobutylbenzene. The catalytic activity of Bi(OTf)3 can be significantly enhanced by lithium perchlorate (LiClO4) in nitromethane, leading to high yields of 4-isobutylacetophenone [].
Q9: How does isobutylbenzene behave in mixtures with other hydrocarbons?
A9: Isobutylbenzene has been studied extensively in binary and ternary mixtures with other hydrocarbons like n-dodecane and 1,2,3,4-tetrahydronaphthalene. These studies have investigated properties like excess molar volume, viscosity, and deviations in isentropic compressibility [, , , , , ].
Q10: What is the significance of studying thermodiffusion in isobutylbenzene mixtures?
A10: Understanding the thermodiffusion behavior of isobutylbenzene in hydrocarbon mixtures is crucial, particularly in oil reservoir simulations. These studies help predict the separation of components due to thermal gradients and are vital for optimizing oil recovery processes [, , , ].
Q11: Can isobutylbenzene be degraded by microorganisms?
A11: Yes, certain Pseudomonas species can degrade isobutylbenzene. Research suggests the presence of a reductive step in the degradation pathway, leading to the formation of ring fission products like (+)-2-hydroxy-8-methyl-6-oxononanoic acid [, ].
Q12: How does isobutylbenzene affect food packaging materials?
A12: Isobutylbenzene, along with other hydrocarbons, can migrate from recycled cardboard packaging into food products. Studies have explored the use of biobased coatings like cellulose nanofibrils on bio-HDPE films to create effective barriers against mineral oil migration, including isobutylbenzene, thus ensuring food safety [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


